

An In-depth Technical Guide to 2-Methyl-1-(trimethylsilyloxy)-1-propene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methyl-1-(trimethylsilyloxy)-1-propene

Cat. No.: B1220852

[Get Quote](#)

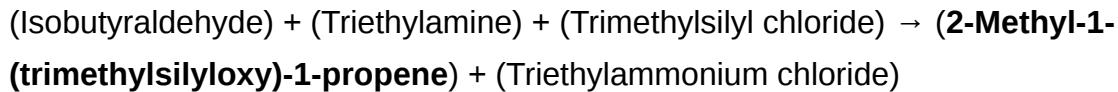
For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1-(trimethylsilyloxy)-1-propene, also known as isobutyraldehyde trimethylsilyl enol ether, is a silyl enol ether of significant utility in organic synthesis. As a stable and versatile enolate equivalent, it serves as a key nucleophile in a variety of carbon-carbon bond-forming reactions. Its primary application lies in Lewis acid-catalyzed additions to electrophiles, most notably in the Mukaiyama aldol reaction, providing a powerful tool for the construction of complex molecular architectures.^{[1][2][3][4][5]} This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and spectral characterization.

Chemical and Physical Properties

2-Methyl-1-(trimethylsilyloxy)-1-propene is a flammable liquid that is sensitive to moisture.^[1] The following table summarizes its key physical and chemical properties.


Property	Value	Reference(s)
Molecular Formula	C ₇ H ₁₆ OSi	[1][6][7]
Molecular Weight	144.29 g/mol	[1][6][7]
CAS Number	6651-34-9	[6][7]
Appearance	Liquid	
Boiling Point	114-116 °C at 650 mmHg	[1]
Density	0.785 g/mL at 25 °C	[1]
Refractive Index (n ²⁰ /D)	1.409	[1]
Flash Point	14 °C (57.2 °F) - closed cup	
InChI Key	KZVPFSJPLBOVLO- UHFFFAOYSA-N	
SMILES	C\C(C)=C\O--INVALID-LINK-- (C)C	

Synthesis

The most common method for the synthesis of **2-Methyl-1-(trimethylsilyloxy)-1-propene** involves the trapping of the enolate of isobutyraldehyde with an electrophilic silicon source, typically trimethylsilyl chloride. The following is a representative experimental protocol.

Representative Experimental Protocol: Synthesis from Isobutyraldehyde

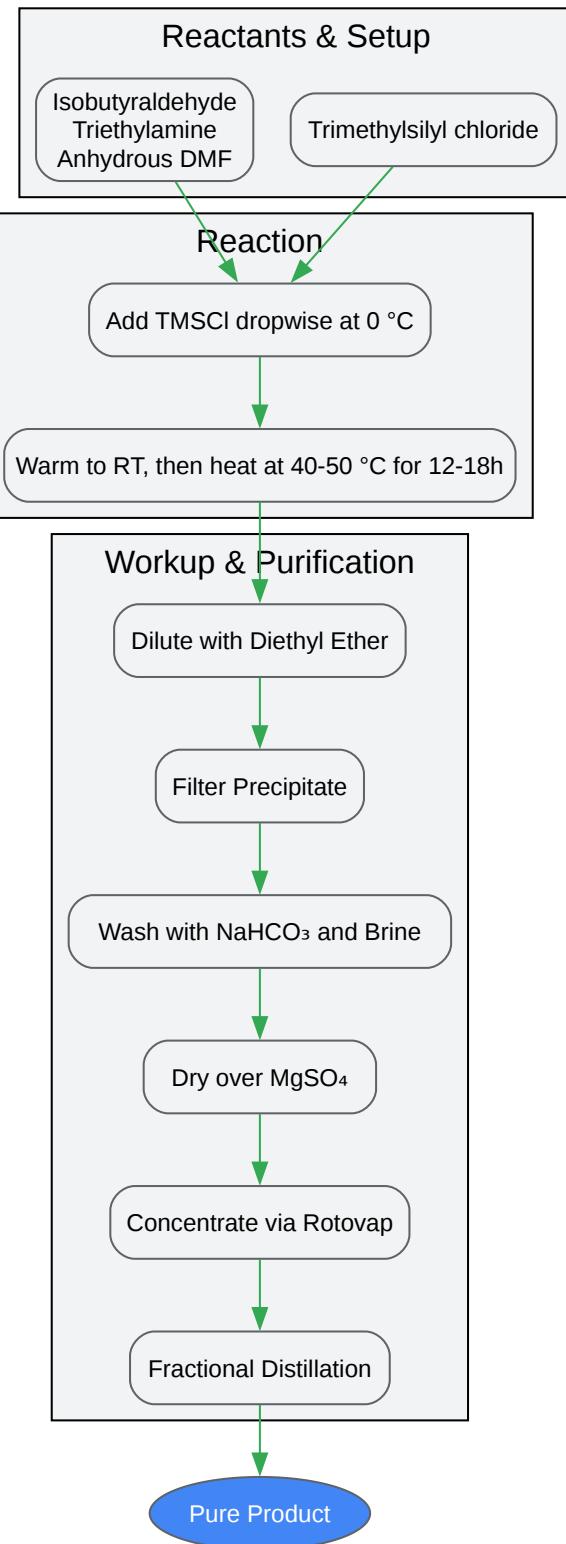
Reaction Scheme:

Materials:

- Isobutyraldehyde

- Trimethylsilyl chloride (TMSCl), freshly distilled
- Triethylamine (NEt₃), freshly distilled
- Anhydrous N,N-Dimethylformamide (DMF)
- Anhydrous diethyl ether
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)

Equipment:


- Three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Distillation apparatus

Procedure:

- Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, combine isobutyraldehyde (1.0 eq) and anhydrous DMF.
- Addition of Base: Add triethylamine (1.5 eq) to the flask via syringe.
- Silylation: Cool the mixture to 0 °C in an ice bath. Add trimethylsilyl chloride (1.2 eq) dropwise from the addition funnel over 30 minutes, maintaining the internal temperature below 5 °C.

- Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 40-50 °C for 12-18 hours to ensure complete reaction.
- Workup: Cool the reaction mixture to room temperature and dilute with anhydrous diethyl ether. Filter the mixture to remove the triethylammonium chloride precipitate and wash the solid with more diethyl ether.
- Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with cold saturated aqueous NaHCO₃ solution and brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
- Purification: Purify the crude product by fractional distillation under reduced pressure to yield pure **2-Methyl-1-(trimethylsilyloxy)-1-propene**.

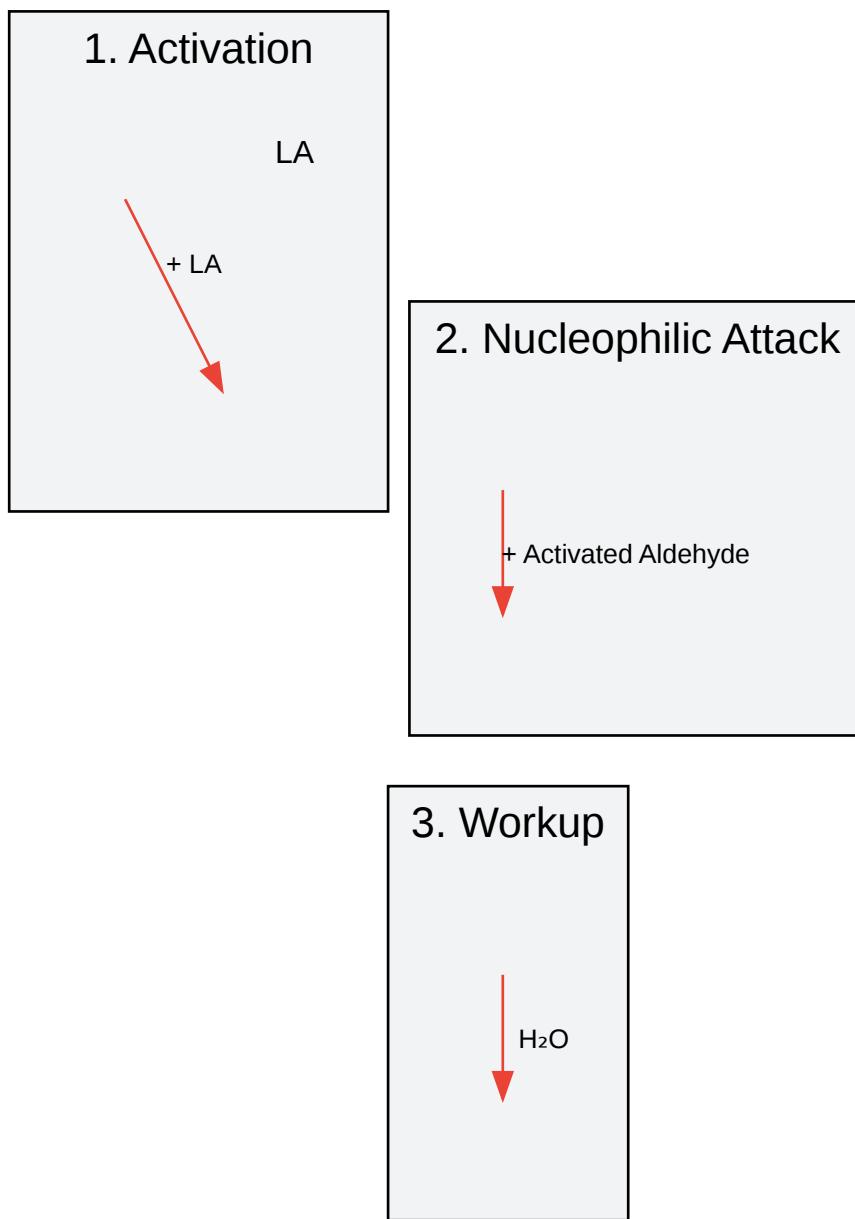
Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-Methyl-1-(trimethylsilyloxy)-1-propene**.

Chemical Reactivity

As a silyl enol ether, **2-Methyl-1-(trimethylsilyloxy)-1-propene** functions as a soft nucleophile. Its primary reactivity involves the Lewis acid-mediated addition to various electrophiles, such as aldehydes, ketones, and acetals.


Mukaiyama Aldol Reaction

The Mukaiyama aldol reaction is a cornerstone of modern organic synthesis, enabling the formation of β -hydroxy carbonyl compounds.^{[2][3][4][5]} In this reaction, **2-Methyl-1-(trimethylsilyloxy)-1-propene** adds to an aldehyde or ketone in the presence of a Lewis acid, such as titanium tetrachloride ($TiCl_4$) or boron trifluoride etherate ($BF_3 \cdot OEt_2$).^[5]

General Mechanism:

- The Lewis acid activates the carbonyl electrophile.
- The silyl enol ether attacks the activated carbonyl group, forming a new carbon-carbon bond.
- A silyl group transfer occurs, leading to a silylated aldol adduct.
- Aqueous workup hydrolyzes the silyl ether to afford the final β -hydroxy carbonyl product.

Mukaiyama Aldol Reaction Mechanism

[Click to download full resolution via product page](#)

Caption: General mechanism of the Mukaiyama Aldol reaction.

Representative Experimental Protocol: Mukaiyama Aldol Reaction with Benzaldehyde

Reaction Scheme:

(2-Methyl-1-(trimethylsilyloxy)-1-propene) + (Benzaldehyde) --[TiCl₄]--> (Intermediate) --[H₂O]--> (3-Hydroxy-2,2-dimethyl-3-phenylpropanal)

Materials:

- **2-Methyl-1-(trimethylsilyloxy)-1-propene**
- Benzaldehyde, freshly distilled
- Titanium tetrachloride (TiCl₄), 1.0 M solution in dichloromethane
- Anhydrous dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Anhydrous magnesium sulfate (MgSO₄)

Equipment:

- Round-bottom flask with a magnetic stirrer under a nitrogen atmosphere.
- Syringes
- Separatory funnel
- Rotary evaporator

Procedure:

- Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous dichloromethane and cool to -78 °C using a dry ice/acetone bath.
- Addition of Reactants: Add benzaldehyde (1.0 eq) to the cooled solvent. Then, add the TiCl₄ solution (1.1 eq) dropwise via syringe. Stir the mixture for 10 minutes.
- Nucleophilic Addition: Add a solution of **2-Methyl-1-(trimethylsilyloxy)-1-propene** (1.2 eq) in anhydrous dichloromethane dropwise over 20 minutes.
- Reaction: Stir the reaction mixture at -78 °C for 2-4 hours.

- Quenching: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at -78 °C.
- Workup: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel and extract the aqueous layer with dichloromethane.
- Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
- Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired β-hydroxy aldehyde.

Spectral Data (Predicted)

While a comprehensive, publicly available set of assigned spectra for **2-Methyl-1-(trimethylsilyloxy)-1-propene** is not readily found, the following tables outline the expected spectral characteristics based on its structure and data from analogous compounds.

Predicted ¹H NMR Data

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 5.8 - 6.0	s	1H	Vinylic proton (=CH-)
~ 1.6 - 1.7	s	6H	Two methyl groups (-C(CH ₃) ₂)
~ 0.1 - 0.2	s	9H	Trimethylsilyl group (-Si(CH ₃) ₃)

Predicted ¹³C NMR Data

Chemical Shift (δ , ppm)	Assignment
~ 145 - 150	Vinylic carbon (-C=)
~ 110 - 115	Vinylic carbon (=CH-)
~ 20 - 25	Methyl carbons (-C(CH ₃) ₂)
~ 0 - 1	Trimethylsilyl carbons (-Si(CH ₃) ₃)

Predicted IR Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 2960-2850	Strong	C-H stretch (alkane)
~ 1660-1680	Medium-Strong	C=C stretch (enol ether)
~ 1250	Strong	Si-CH ₃ stretch
~ 1050-1150	Strong	Si-O-C stretch

Predicted Mass Spectrometry Data

m/z	Interpretation
144	Molecular ion [M] ⁺
129	[M - CH ₃] ⁺
73	[(CH ₃) ₃ Si] ⁺ (base peak)

Biological Significance

Currently, there is no significant body of research indicating that **2-Methyl-1-(trimethylsilyloxy)-1-propene** has specific interactions with biological signaling pathways or possesses inherent pharmacological activity. Its utility is primarily as a synthetic intermediate in the preparation of more complex molecules that may have biological applications. The high reactivity of the silyl enol ether functional group, particularly its sensitivity to hydrolysis, would likely preclude it from being a stable entity in a biological system.

Safety Information

2-Methyl-1-(trimethylsilyloxy)-1-propene is a highly flammable liquid and vapor. It causes skin and serious eye irritation and may cause respiratory irritation. Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-METHYL-1-(TRIMETHYLSILOXY)-1-PROPENE | 6651-34-9 [chemicalbook.com]
- 2. Mukaiyama Aldol Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogue - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 2-METHYL-1-(TRIMETHYLSILOXY)-1-PROPENE synthesis - chemicalbook [chemicalbook.com]
- 7. scbt.com [scbt.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Methyl-1-(trimethylsilyloxy)-1-propene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1220852#2-methyl-1-trimethylsilyloxy-1-propene-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com